

# An In-depth Technical Guide to the Discovery and Synthesis of Tegavivint

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## Compound of Interest

Compound Name: Tegavivint

Cat. No.: B612154

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## Abstract

**Tegavivint** (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/ $\beta$ -catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.<sup>[1]</sup> Aberrant Wnt/ $\beta$ -catenin signaling is a well-established driver of tumorigenesis in a variety of cancers. **Tegavivint** represents a novel therapeutic strategy by targeting Transducin Beta-like Protein 1 (TBL1), a downstream co-factor in this pathway.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Tegavivint**, intended for researchers and professionals in the field of drug development.

## Discovery

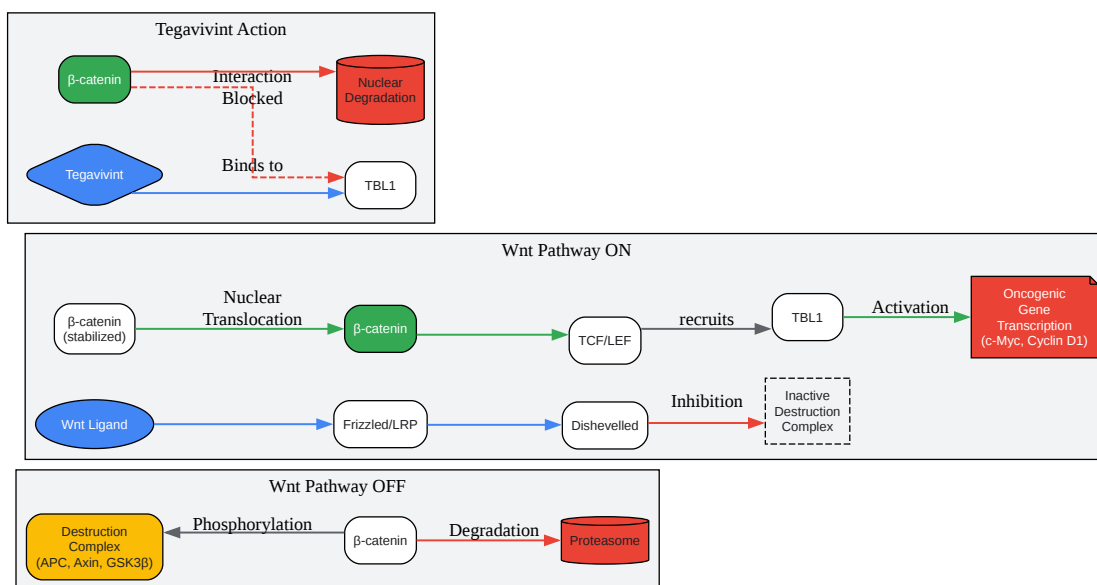
**Tegavivint** was identified through a phenotypic screen for inhibitors of Wnt/ $\beta$ -catenin signaling.<sup>[2]</sup> This approach focuses on identifying compounds that produce a desired biological effect in cells, in this case, the inhibition of the Wnt pathway, without prior knowledge of the specific molecular target. Subsequent studies identified its direct molecular target as TBL1.<sup>[1]</sup>

## Mechanism of Action

**Tegavivint** functions by selectively binding to TBL1, a key protein involved in the transcriptional activation of Wnt target genes.<sup>[1]</sup> In the canonical Wnt pathway, the accumulation of  $\beta$ -catenin

in the nucleus leads to its interaction with TCF/LEF transcription factors. TBL1 and its homolog TBLR1 are essential co-activators that bind to  $\beta$ -catenin, facilitating the transcription of oncogenes such as c-Myc and Cyclin D1.

By binding to TBL1, **Tegavivint** disrupts the interaction between  $\beta$ -catenin and TBL1. This disruption prevents the formation of the active transcriptional complex, leading to the degradation of nuclear  $\beta$ -catenin and the subsequent downregulation of Wnt target gene expression. This targeted approach is designed to inhibit the oncogenic activity of the Wnt pathway while potentially avoiding the toxicities associated with broader inhibition of the pathway.[3]



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Wnt/β-catenin signaling pathway and **Tegavivint**'s mechanism of action.

# Synthesis of Tegavivint

The chemical synthesis of **Tegavivint** has been described in U.S. Patent 8,129,519. The synthesis is a multi-step process starting from anthracene. The general scheme involves the sulfonation of the anthracene core, followed by conversion to the corresponding sulfonyl chlorides, and subsequent reaction with 3,5-dimethylpiperidine. The final steps involve the formation of the dioxime.

While the full detailed protocol from the patent is not publicly available in a step-by-step format, the key transformations are outlined below. Researchers should refer to the full patent documentation for specific reaction conditions and characterization data.



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Simplified synthetic scheme for **Tegavivint**.

## Preclinical Data

### In Vitro Activity

**Tegavivint** has demonstrated potent anti-proliferative activity across a range of cancer cell lines with aberrant Wnt/ $\beta$ -catenin signaling. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are typically in the nanomolar range.

Cell Line	Cancer Type	IC50 (nM)	Reference
Desmoid Tumor Lines <a href="#">[4]</a>			
DT-mutated	Desmoid Tumor	47.79 - 284.7	<a href="#">[4]</a>
DT-wild-type	Desmoid Tumor	>1000	<a href="#">[4]</a>
Osteosarcoma Lines <a href="#">[2]</a>			
SaOS-2	Osteosarcoma	~19.2	<a href="#">[2]</a>
LM7	Osteosarcoma	~19.2	<a href="#">[2]</a>
Hepatocellular Carcinoma Lines			
HepG2	Hepatocellular Carcinoma	0.04 $\mu$ M	<a href="#">[5]</a>
HUH-6	Hepatoblastoma	0.03 $\mu$ M	<a href="#">[5]</a>
Acute Myeloid Leukemia Lines			
HL-60	Acute Myeloid Leukemia	20-100	<a href="#">[6]</a>
OCI-AML3	Acute Myeloid Leukemia	20-100	<a href="#">[6]</a>
MV4-11	Acute Myeloid Leukemia	20-100	<a href="#">[6]</a>

## In Vivo Animal Models

**Tegavivint** has shown significant anti-tumor efficacy in various preclinical xenograft models.

- Osteosarcoma: In an orthotopic metastatic osteosarcoma xenograft model using LM7 cells, **Tegavivint** treatment (50 mg/kg, i.p.) resulted in the suppression of primary tumor growth and a reduction in lung metastasis.[\[2\]](#)

- Hepatocellular Carcinoma (HCC): In preclinical mouse models of  $\beta$ -catenin mutant HCC, **Tegavivint** decreased the expression of Wnt target genes, enhanced CD3+ T-cell infiltration in liver tumors, and reduced tumor growth and burden.[\[7\]](#)
- Desmoid Tumors: Preclinical studies in desmoid tumor cell lines and an ex vivo explant model demonstrated that **Tegavivint** inhibited cell viability, migration, and invasion, particularly in cells with CTNNB1 mutations.[\[4\]](#)

## Clinical Studies

**Tegavivint** has been evaluated in several clinical trials for various cancer indications.

### Phase 1 Study in Desmoid Tumors (NCT03459469)

This study evaluated the safety, tolerability, and preliminary efficacy of **Tegavivint** in patients with progressive, unresectable desmoid tumors.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Value	Reference
Dosing Regimen	0.5 - 5 mg/kg IV weekly (3 weeks on, 1 week off)	<a href="#">[10]</a>
Recommended Phase 2 Dose (RP2D)	5 mg/kg	<a href="#">[10]</a>
Overall Response Rate (ORR) at RP2D	25%	<a href="#">[10]</a>
9-month Progression-Free Survival (PFS) at RP2D	79%	<a href="#">[10]</a>
Common Treatment-Related Adverse Events (TRAEs)	Fatigue, headache, nausea (mostly Grade 1-2)	<a href="#">[10]</a>

### Phase 1/2 Study in Advanced Hepatocellular Carcinoma (NCT05797805)

This ongoing trial is assessing **Tegavivint** in patients with advanced HCC.[\[7\]](#)[\[11\]](#)[\[12\]](#)

Parameter	Value	Reference
Dosing Regimen	3 - 12.5 mg/kg IV weekly	[11]
Overall Response Rate (ORR)	11% (all patients), 25% (patients with $\beta$ -catenin activating mutations)	[11][12]
Disease Control Rate (DCR)	63% (all patients), 88% (patients with $\beta$ -catenin activating mutations)	[11]
Half-life	Approximately 43 hours	[11][12]

## Other Clinical Trials

**Tegavivint** is also being investigated in other malignancies, including:

- Acute Myeloid Leukemia (AML) (NCT04874480)[13]
- Pediatric solid tumors, including lymphomas and desmoid tumors (NCT04851119)[3][6][14][15]
- Non-small cell lung cancer (NSCLC) (NCT04780568)[16]

## Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of **Tegavivint**. Researchers should optimize these protocols for their specific experimental conditions.

### Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.[2][11]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of culture medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.

- **Compound Treatment:** Add serial dilutions of **Tegavivint** or vehicle control (e.g., DMSO) to the wells.
- **Incubation:** Incubate the plate for the desired time period (e.g., 48-72 hours).
- **CCK-8 Addition:** Add 10  $\mu$ L of CCK-8 solution to each well.
- **Final Incubation:** Incubate for 1-4 hours at 37°C.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.

## Western Blot for $\beta$ -catenin

This technique is used to detect changes in  $\beta$ -catenin protein levels.[\[1\]](#)[\[8\]](#)[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** Treat cells with **Tegavivint** for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40  $\mu$ g of protein per lane on an 8-10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against  $\beta$ -catenin (e.g., 1:1000 dilution) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Quantitative Real-Time PCR (qPCR)



qPCR is used to measure the expression of Wnt target genes like AXIN2 and c-MYC.[5][19][20][21][22]

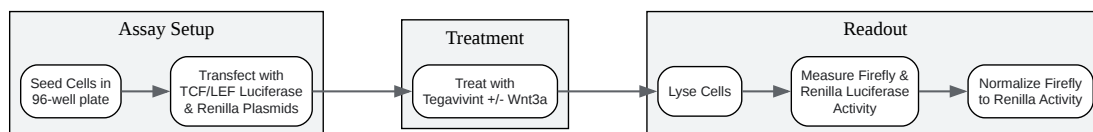
- RNA Extraction: Treat cells with **Tegavivint** and extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and gene-specific primers.
  - Human AXIN2 Primers:
    - Forward: 5'-CAAAC TTTCGCCAACCGTGGTTG-3'[21]
    - Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'[21]
  - Human c-MYC Primers:
    - Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'[5]
    - Reverse: 5'-TCTTCAGAGTCGCTGCTGGT-3'[5]
- Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the  $\Delta\Delta C_t$  method, normalizing to a housekeeping gene (e.g., GAPDH or  $\beta$ -actin).

## Wnt/ $\beta$ -catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/ $\beta$ -catenin pathway.[16][23][24][25][26]

- Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
- Compound Treatment: After 24 hours, treat the cells with **Tegavivint** or vehicle control, with or without a Wnt ligand (e.g., Wnt3a).
- Lysis: After 24-48 hours of treatment, lyse the cells.

- **Luciferase Measurement:** Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.



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Workflow for a Wnt/β-catenin luciferase reporter assay.

## In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating **Tegavivint** in a subcutaneous xenograft model.[27][28][29]

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g.,  $1-5 \times 10^6$  cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
- **Tumor Growth:** Monitor tumor growth by measuring with calipers.
- **Randomization and Treatment:** When tumors reach a specified volume (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups. Administer **Tegavivint** (e.g., via intravenous or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
- **Monitoring:** Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
- **Endpoint:** Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
- **Analysis:** Excise tumors for weight measurement and further analysis (e.g., histology, western blot, qPCR).

## Conclusion

**Tegavivint** is a promising novel therapeutic agent that targets a key downstream node in the oncogenic Wnt/ $\beta$ -catenin signaling pathway. Its potent preclinical activity and encouraging early clinical trial results in various cancers, particularly those with known  $\beta$ -catenin pathway activation, warrant further investigation. This technical guide provides a foundational understanding of **Tegavivint** for researchers and clinicians working to advance cancer therapeutics.

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